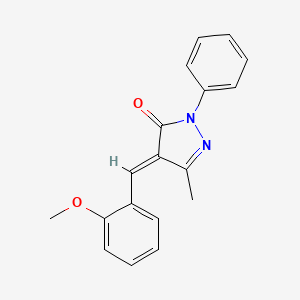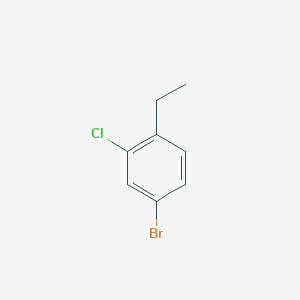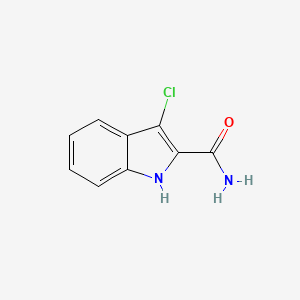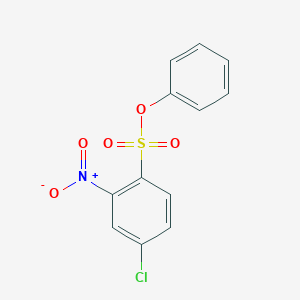
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone, also known as PMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PMMP is a pyrazolone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the modulation of certain signaling pathways. 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to inhibit the production of ROS, which can cause oxidative damage to cells and contribute to the development of various diseases. Additionally, 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to modulate the activity of certain signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to have analgesic properties, which can reduce pain sensation.
Advantages and Limitations for Lab Experiments
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits a variety of biochemical and physiological effects, making it a versatile compound for research. However, there are also some limitations to the use of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in lab experiments. It has been shown to exhibit some toxicity in certain cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone. One area of interest is the potential use of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in cancer research. Further studies are needed to determine the efficacy of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in inhibiting the growth of cancer cells in vivo, and to investigate its mechanism of action in cancer cells. Another area of interest is the potential use of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in animal models of neurodegenerative diseases, and to investigate its mechanism of action in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone and its potential applications in other areas of research.
Synthesis Methods
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone can be synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of a catalyst. This reaction produces 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone as a yellow crystalline solid with a melting point of 198-200°C. Other methods of synthesis include the reaction of 2-methoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in ethanol, or the reaction of 2-methoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of an acid catalyst.
Scientific Research Applications
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
(4E)-4-[(2-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(12-14-8-6-7-11-17(14)22-2)18(21)20(19-13)15-9-4-3-5-10-15/h3-12H,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUUOSZAOBPVTG-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)




![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
